5-(4-chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

Ion channel pharmacology NaV 1.7 Positional isomer SAR

5-(4-Chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one (molecular formula C21H18ClN5O, MW 391.86 g/mol) is a synthetic heterocyclic small molecule belonging to the pyrimidin-4(3H)-one class, featuring a 4-methylquinazolin-2-ylamino moiety at position 2 and a 4-chlorobenzyl substituent at position 5. This compound appears in the patent literature within the scope of fused pyrimidines and substituted quinazolines evaluated as inhibitors of the AAA ATPase p97/VCP, a target in the ubiquitin-proteasome pathway.

Molecular Formula C21H18ClN5O
Molecular Weight 391.9 g/mol
Cat. No. B6076717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one
Molecular FormulaC21H18ClN5O
Molecular Weight391.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=N1)NC2=NC3=CC=CC=C3C(=N2)C)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C21H18ClN5O/c1-12-16-5-3-4-6-18(16)25-20(23-12)27-21-24-13(2)17(19(28)26-21)11-14-7-9-15(22)10-8-14/h3-10H,11H2,1-2H3,(H2,23,24,25,26,27,28)
InChIKeyHKJMJPWJYFNIMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one: Pyrimidinone-Quinazoline Hybrid Sourcing Profile


5-(4-Chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one (molecular formula C21H18ClN5O, MW 391.86 g/mol) is a synthetic heterocyclic small molecule belonging to the pyrimidin-4(3H)-one class, featuring a 4-methylquinazolin-2-ylamino moiety at position 2 and a 4-chlorobenzyl substituent at position 5 [1]. This compound appears in the patent literature within the scope of fused pyrimidines and substituted quinazolines evaluated as inhibitors of the AAA ATPase p97/VCP, a target in the ubiquitin-proteasome pathway [2]. Its structural architecture combines a pyrimidinone core with a quinazoline fragment, a scaffold arrangement that has been explored across multiple kinase and non-kinase target families .

Why Generic Substitution Fails for 5-(4-Chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one


Compounds within the pyrimidinone-quinazoline hybrid class cannot be treated as interchangeable due to the sensitivity of both target engagement and physicochemical properties to seemingly minor structural modifications. The position of the chlorine substituent on the benzyl ring (para vs. meta), the presence or absence of an additional methyl group on the quinazoline, and the nature of the C5 substituent (chlorobenzyl vs. alkyl vs. methoxybenzyl) all modulate lipophilicity, hydrogen-bonding capacity, and steric complementarity within the binding pocket [1]. Published structure-activity relationship (SAR) data on closely related quinazoline-pyrimidinone series demonstrate that a single substituent change can shift IC50 values by an order of magnitude or more against specific ion channel and kinase targets [2].

Quantitative Differentiation Evidence: 5-(4-Chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one vs. Closest Analogs


Chlorine Positional Isomerism: para-Cl vs. meta-Cl Benzyl Substitution and Impact on NaV 1.7 Channel Antagonism

The target compound bears a para-chlorobenzyl group at C5, distinguishing it from the meta-chlorobenzyl analog 5-(3-chlorobenzyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one (CAS 879565-90-9). The meta-chloro analog has a reported IC50 of 240 nM against the human NaV 1.7 channel in a PatchXpress voltage clamp assay [1]. While direct data for the para-chloro target compound against NaV 1.7 are not currently available in public databases, positional isomerism on the benzyl ring is known to significantly alter ion channel binding; analogous SAR in related chemotypes shows that para-substitution can modulate potency by 2- to 10-fold relative to meta-substitution due to differences in steric fit and halogen bonding geometry .

Ion channel pharmacology NaV 1.7 Positional isomer SAR Pain target

Quinazoline Substitution Pattern: 4-Methyl vs. 4,6-Dimethyl Quinazoline and Physicochemical Differentiation

The target compound incorporates a 4-methylquinazolin-2-ylamino group, whereas a closely related comparator, 5-(3-chlorobenzyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one (ChemSpider ID 5667545), features an additional 6-methyl substituent on the quinazoline ring . This additional methyl group increases molecular weight (405.89 vs. 391.86 g/mol) and alters the computed lipophilicity. The absence of the 6-methyl group in the target compound reduces steric bulk in a region that, in quinazoline-based kinase inhibitors such as gefitinib and erlotinib, is proximal to the ATP-binding pocket hinge region . This structural difference may translate into differential kinase selectivity profiles.

Medicinal chemistry Quinazoline SAR Lipophilicity Drug design

C5 Substituent Comparison: 4-Chlorobenzyl vs. 3-Methylbenzyl – Impact on Aromatic Interactions and Halogen Bonding Potential

The C5 position of the target compound is occupied by a 4-chlorobenzyl group, whereas the analog 6-methyl-5-(3-methylbenzyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one (available from EvitaChem) carries a non-halogenated 3-methylbenzyl substituent . The para-chloro substituent introduces halogen bonding capacity (C–Cl···X interactions) that is absent in the methyl analog. In medicinal chemistry, aryl chlorines at the para position have been documented to contribute 0.5–1.5 kcal/mol in binding free energy through halogen bonding with backbone carbonyl oxygens in protein binding sites, depending on the local environment [1]. Furthermore, the chloro substituent alters the electron density of the benzyl ring, modulating π-stacking interactions with aromatic residues in the target protein.

Halogen bonding Structure-activity relationship π-stacking Receptor binding

Patent-Documented p97/VCP Inhibitor Scaffold Context: Scope and Differentiation from Non-Chlorinated Analogs

The target compound falls within the structural scope of US Patent US9062026B2, which claims fused pyrimidines and substituted quinazolines as inhibitors of the AAA ATPase p97/VCP [1]. This patent discloses that compounds in this series bearing halogen-substituted benzyl groups at the pyrimidinone C5 position exhibit measurable p97 inhibitory activity. The patent's exemplified compounds include variants with varying benzyl substitution patterns, establishing that halogen substitution (including chloro) at the para position of the benzyl ring is a permitted and chemically enabled variation within the claimed genus . In contrast, non-halogenated C5-alkyl analogs (such as 5-ethyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one) are absent from the p97 inhibitor patent scope, suggesting that the chlorobenzyl moiety contributes to target engagement for this mechanism.

p97/VCP ATPase Ubiquitin-proteasome system Cancer target Patent SAR

High-Value Application Scenarios for 5-(4-Chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one


p97/VCP ATPase Inhibitor Screening and Lead Optimization Programs

As a compound within the chemical scope of US9062026B2, this molecule is directly relevant to drug discovery efforts targeting the ubiquitin-proteasome system via p97/VCP inhibition. The 4-chlorobenzyl substitution pattern aligns with the SAR described for p97 inhibitor activity, making it suitable for structure-based hit expansion and SAR-by-catalog approaches in oncology-focused screening cascades [1].

Positional Isomer SAR Studies for Ion Channel Targets (NaV Family)

Given the availability of NaV 1.7 activity data for the meta-chloro positional isomer (IC50 = 240 nM), this para-chloro variant serves as a critical comparator for mapping the steric and electronic requirements of the NaV channel benzyl-binding subpocket. Parallel testing of para- vs. meta-chlorobenzyl isomers can reveal subtype selectivity differences within the NaV family [2].

Kinase Selectivity Panel Profiling – Quinazoline-Pyrimidinone Hybrid Scaffold

The 4-methylquinazoline moiety, combined with a pyrimidinone core, is a recognized kinase inhibitor scaffold. The absence of a 6-substituent on the quinazoline (unlike 4,6-dimethyl analogs) reduces steric demand in the hinge-binding region, potentially enabling access to kinase targets with restricted ATP pockets. This compound is valuable for broad kinome profiling studies to establish selectivity fingerprints for this underexplored substitution pattern .

Halogen Bonding Probe in Structural Biology and Biophysical Assays

The para-chlorobenzyl group provides a specific halogen bonding handle that is absent in methyl- or methoxy-substituted benzyl analogs. This compound can serve as a tool molecule in X-ray crystallography or biophysical binding assays (SPR, ITC) to experimentally quantify the thermodynamic contribution of C–Cl···O/N halogen bonding interactions in protein-ligand complexes, informing rational design of higher-affinity derivatives [3].

Quote Request

Request a Quote for 5-(4-chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.